

Application Notes and Protocols for Click Chemistry with Biotin-PEG2-Azide

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Compound of Interest

Compound Name: *UV Cleavable Biotin-PEG2-Azide*

Cat. No.: *B8106354*

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These application notes provide detailed protocols for the use of Biotin-PEG2-Azide in click chemistry reactions, a powerful and versatile tool for the biotinylation of a wide range of molecules. This method offers high specificity and efficiency for labeling biomolecules such as proteins, nucleic acids, and small molecules for subsequent detection, purification, or functional studies.

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding. The most common form used for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.^[1] A key advantage of this reaction is its bio-orthogonality, meaning the reacting groups are abiotic and do not interfere with native biological functionalities. Biotin-PEG2-azide is a reagent where biotin is attached to an azide group through a hydrophilic polyethylene glycol (PEG) spacer. This PEG linker enhances aqueous solubility and separates the biotin from the target molecule, which can improve its accessibility for binding to avidin or streptavidin.^{[2][3]}

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This copper-free click chemistry variant utilizes a strained cyclooctyne, which reacts spontaneously with an azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living systems.^{[4][5][6]}

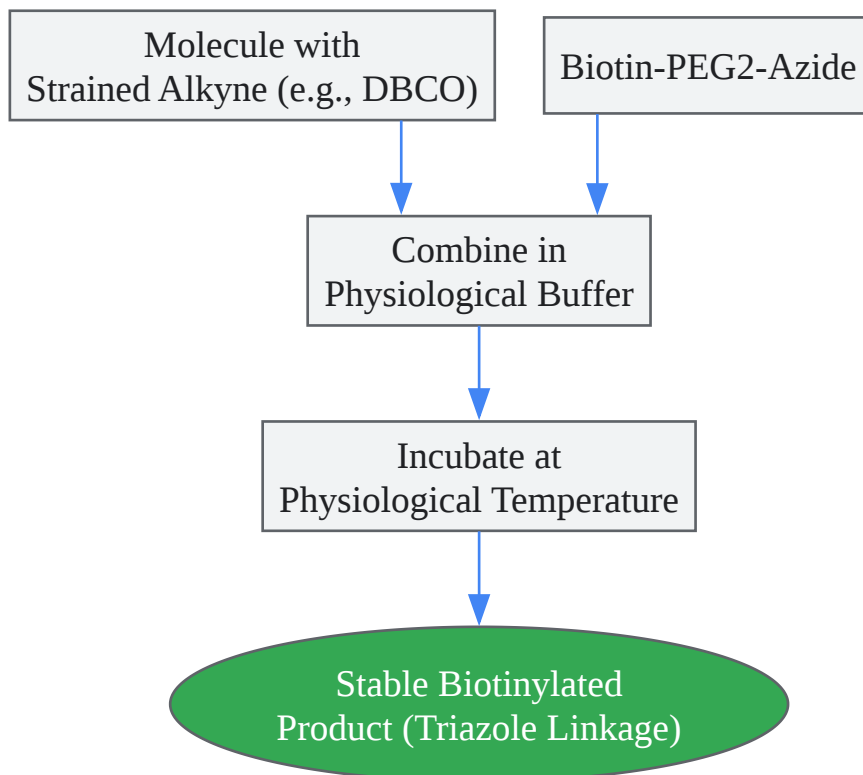
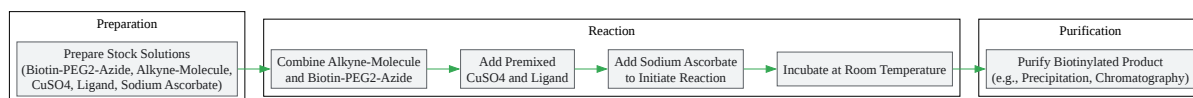
Core Applications:

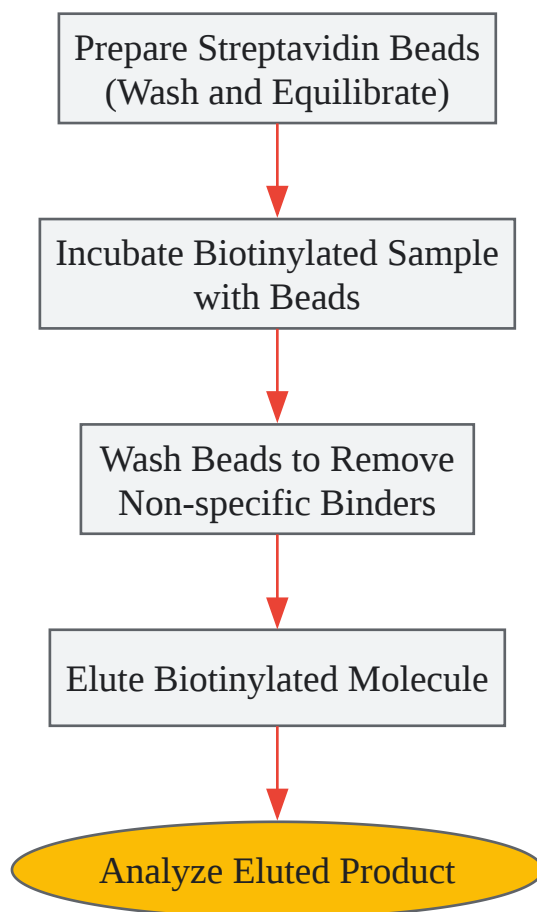
- Biotinylation of Proteins and Peptides: Introduce biotin moieties for affinity purification, western blotting, and ELISA.[7]
- Labeling of Nucleic Acids: Biotinylate DNA and RNA for non-radioactive detection in applications like in situ hybridization and microarray analysis.
- Modification of Small Molecules: Functionalize small molecule probes for target identification and validation studies.[8]
- Cell Surface Labeling: Tag cell surface glycans or other molecules for imaging and tracking studies.[5]

I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the general procedure for labeling an alkyne-containing molecule with Biotin-PEG2-Azide using a copper catalyst.

Experimental Workflow: CuAAC





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